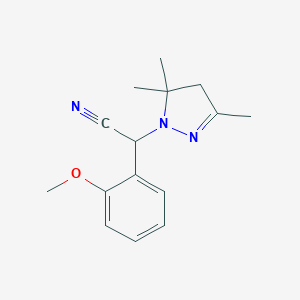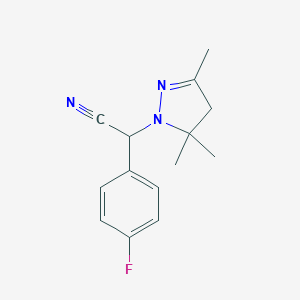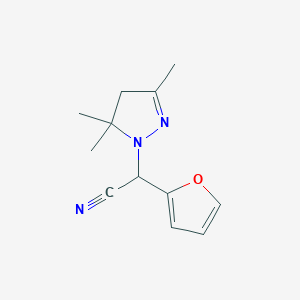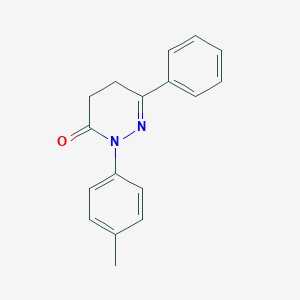![molecular formula C18H20FNO2 B257817 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate is a chemical compound that has gained significant attention in scientific research. It is a novel compound with potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are enzymes that play a role in gene expression, and their inhibition has been shown to have potential therapeutic benefits in cancer and other diseases. MAOs are enzymes that metabolize neurotransmitters, and their inhibition has been shown to have potential therapeutic benefits in depression and other psychiatric disorders.
Biochemical and Physiological Effects:
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and improve glucose tolerance in diabetic mice. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate is its potential as a tool in chemical biology research. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. One limitation of this compound is its limited availability and high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to study its potential as a tool in chemical biology research, particularly in the study of HDACs and MAOs. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate involves a multistep process. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step involves the reaction of 2-fluorobenzoyl chloride with 1-amino-2-propanol to form 2-fluorobenzoyl-1-(propan-2-ylamino)propan-1-ol. Finally, the third step involves the reaction of 2-fluorobenzoyl-1-(propan-2-ylamino)propan-1-ol with benzyl chloride to form 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate.
Applications De Recherche Scientifique
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate has potential applications in various fields of scientific research. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential as a tool in chemical biology research.
Propriétés
Nom du produit |
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate |
|---|---|
Formule moléculaire |
C18H20FNO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-[benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate |
InChI |
InChI=1S/C18H20FNO2/c1-14(12-20(2)13-15-8-4-3-5-9-15)22-18(21)16-10-6-7-11-17(16)19/h3-11,14H,12-13H2,1-2H3 |
Clé InChI |
BKUYBACBXMHXIA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2F |
SMILES canonique |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)





acetonitrile](/img/structure/B257751.png)




![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
